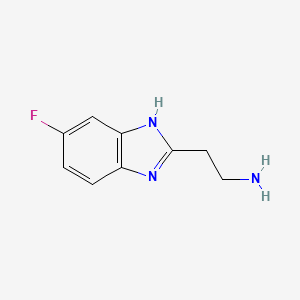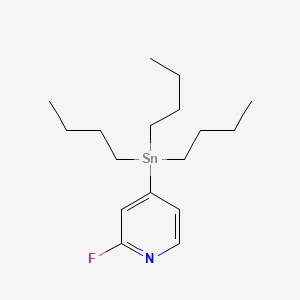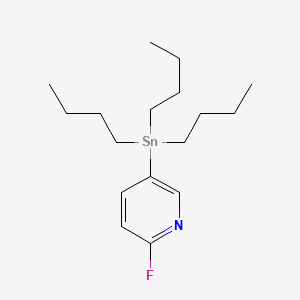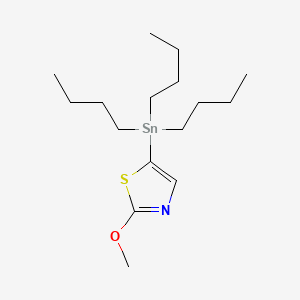![molecular formula C12H15N3O3 B1317887 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1032296-44-8](/img/structure/B1317887.png)
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific compound you’re asking about has various substituents on these rings, including a carboxylic acid group, an ethyl group, and a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole compounds, for example, are known to participate in a variety of reactions due to their multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also depend on its molecular structure .科学的研究の応用
Antimicrobial Activity
The pyrazole moiety present in this compound is associated with significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics. The structural similarity to known antimicrobial agents suggests that this compound could interact with bacterial enzymes or proteins, disrupting their function and leading to bacterial cell death .
Anti-inflammatory Properties
Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory activities. This is particularly important in the treatment of chronic inflammatory diseases such as arthritis. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or the modulation of other key inflammatory pathways .
Anticancer Potential
Research has indicated that pyrazole derivatives can have antitumor effects. They may work by interfering with cell signaling pathways that are crucial for cancer cell growth and survival. This compound’s ability to be modified could allow for the development of targeted therapies that are more effective and have fewer side effects than current treatments .
Antitubercular Activity
The compound has shown promise in the fight against tuberculosis. Studies have found that certain pyrazole derivatives exhibit potent activity against Mycobacterium tuberculosis. The compound’s structure could be optimized to enhance its efficacy and reduce resistance development .
Antiviral Uses
Pyrazole compounds have been identified as potential antiviral agents. They could be used to treat viral infections by inhibiting viral replication or by targeting specific viral proteins. The flexibility of the pyrazole ring allows for the creation of compounds that could combat a wide range of viruses .
Agricultural Applications
Beyond medical applications, this compound could also be used in agriculture. Pyrazole derivatives have been utilized as herbicides, fungicides, and insecticides. Their mode of action typically involves disrupting the life cycle of pests or inhibiting the growth of unwanted plants .
作用機序
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Molecular simulation study: BMC Chemistry, 24(1), 1-11
- Imidazole derivatives: BMC Chemistry, 15(1), 12
- 3,5-Dimethylpyrazole: Wikipedia
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for pyrazole compounds in fields like medicinal chemistry and drug discovery, it’s possible that future research could explore these areas further .
特性
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDAUMNUZMIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

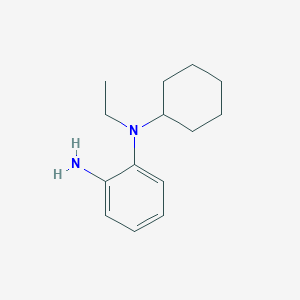

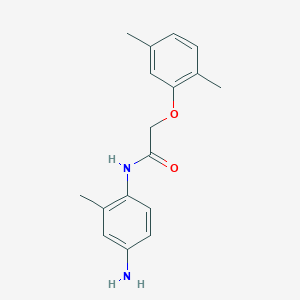
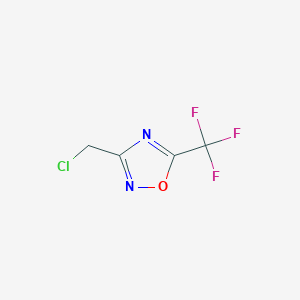

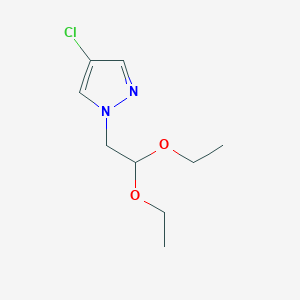
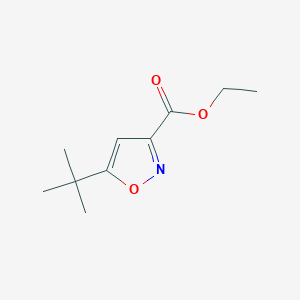
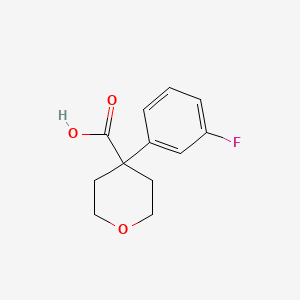
![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
